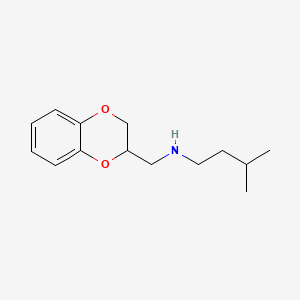
Pentamoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamoxane is a chemical compound with the molecular formula C14H21NO2 . . The compound is also known by its systematic name 1,4-Benzodioxan-2-methanamine, N-isopentyl- .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentamoxane typically involves the reaction of 1,4-benzodioxan-2-methanamine with isopentylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature and solvents used, are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Pentamoxane undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position, where halides can replace hydrogen atoms.
Common Reagents and Conditions:
Major Products:
Oxidation: The major product formed is typically a benzoic acid derivative.
Substitution: The major products are benzylic halides, such as benzyl bromide.
Scientific Research Applications
Pentamoxane has been primarily investigated for its potential use as a tranquilizer . its applications in scientific research extend to various fields:
Chemistry: Used as a model compound to study benzylic oxidation and substitution reactions.
Biology: Investigated for its potential effects on neurotransmitter systems due to its tranquilizing properties.
Medicine: Explored for its potential use in treating anxiety and related disorders.
Industry: Potential applications in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The exact mechanism of action of Pentamoxane is not fully understood. it is believed to exert its tranquilizing effects by interacting with neurotransmitter systems in the brain. The compound may modulate the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), leading to its calming effects .
Comparison with Similar Compounds
Pentamidine: An antifungal agent used to treat Pneumocystis pneumonia in patients infected with HIV.
Pentazocine: An analgesic used to treat moderate to severe pain.
Comparison:
Pentamoxane vs. Pentamidine: While both compounds have medical applications, this compound is primarily a tranquilizer, whereas Pentamidine is an antifungal agent.
This compound vs. Pentazocine: this compound is used for its tranquilizing effects, whereas Pentazocine is used for pain relief. The mechanisms of action and target receptors differ significantly between the two compounds.
This compound’s uniqueness lies in its tranquilizing properties and its potential applications in various fields of scientific research. Its chemical structure and reactivity make it a valuable compound for studying benzylic reactions and exploring new pharmacological applications.
Properties
CAS No. |
4730-07-8 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-11(2)7-8-15-9-12-10-16-13-5-3-4-6-14(13)17-12/h3-6,11-12,15H,7-10H2,1-2H3 |
InChI Key |
DBXSOFDAWXSIJV-UHFFFAOYSA-N |
SMILES |
CC(C)CCNCC1COC2=CC=CC=C2O1 |
Canonical SMILES |
CC(C)CCNCC1COC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















